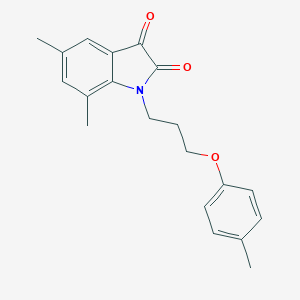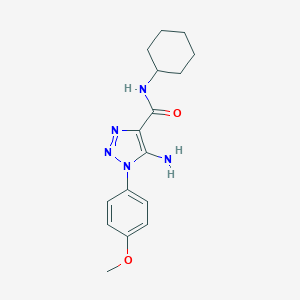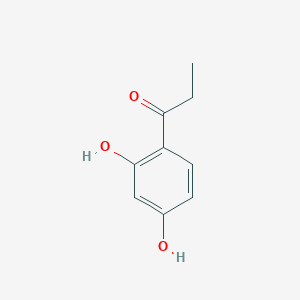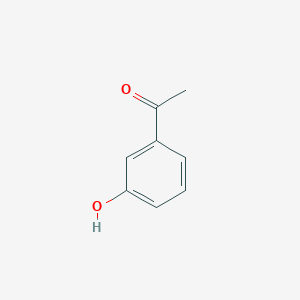
3-(3,5-Dimethylphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3,5-Dimethylphenyl)prop-2-enoic acid” is a chemical compound with the CAS Number: 67688-87-3 . It has a molecular weight of 176.21 and its molecular formula is C11H12O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12O2/c1-8-5-9(2)7-10(6-8)3-4-11(12)13/h3-7H,1-2H3,(H,12,13)/b4-3+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
1. Anodic Oxidations
The anodic oxidation of compounds related to 3-(3,5-Dimethylphenyl)prop-2-enoic acid, such as 3-carbethoxy-4,4-dimethyl but-3-enoic acid, has been studied. This research explored the optimization of dimer yield by varying current density, partial neutralization of the half-ester, and electrode material, leading to the formation of dimerized products and stereoisomeric ethers (Yadav, Jain, & Misra, 1982).
2. Synthesis and Properties of Derivatives
Derivatives of this compound have been synthesized and studied for their properties. For instance, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid through condensation and its characterization using NMR and FTIR studies has been reported. This research provides insights into the electronic properties and thermal analysis of the compound (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
3. Molecular Structure Analysis
Investigations into the crystal structure of related compounds, such as 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, have been conducted. This research focuses on the molecular dimensions, hydrogen bonding, and crystal packing, providing valuable data for understanding the structural aspects of similar compounds (Kumar et al., 2017).
4. Luminescence Sensing Applications
Research into lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives demonstrates potential applications in luminescence sensing of benzaldehyde derivatives. These frameworks exhibit selective sensitivity, making them potential fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).
5. Cross-Coupling in Chemical Synthesis
The palladium-catalyzed cross-coupling of iodovinylic acids with organometallic reagents, including 3,3-disubstituted prop-2-enoic acids, has been explored. This research highlights efficient synthesis methods under mild conditions, crucial for the creation of complex organic molecules (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).
6. Radical-Scavenging Activity Analysis
Studies on hydroxycinnamic acid derivatives, similar in structure to this compound, have been conducted to understand their radical-scavenging activities. This research, employing density-functional-theory methods, contributes to the selection and design of novel antioxidants (Kong, Sun, Wang, Zhang, & Yao, 2004).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(3,5-dimethylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-5-9(2)7-10(6-8)3-4-11(12)13/h3-7H,1-2H3,(H,12,13)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCJKIAOBVEDSY-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C=CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)/C=C/C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-acetyl-5'-chloro-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B363876.png)


![2-{[2-Methyl-7-(trifluoromethyl)-4-quinolyl]amino}benzamide](/img/structure/B363881.png)
![3-[[2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide](/img/structure/B363884.png)
![N-[3-(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide](/img/structure/B363886.png)
![Ethyl 4-[4-(1-pyrrolidinylsulfonyl)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B363888.png)

![1-allyl-4-(1-(3-(2-allylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B363894.png)




